

# Endogenous Production of N-Lactoyl-Leucine in Mammals: A Technical Guide

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## Compound of Interest

Compound Name: *N-Lactoyl-Leucine*

Cat. No.: B6614556

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Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

**N-Lactoyl-Leucine** is a member of a recently discovered class of endogenous metabolites, N-lactoyl-amino acids (LAAs), which are formed through an unconventional enzymatic process known as reverse proteolysis. This technical guide provides an in-depth overview of the biosynthesis, physiological significance, and analytical methodologies related to **N-Lactoyl-Leucine** in mammals. The document summarizes key quantitative data, details experimental protocols for its analysis, and visualizes the core signaling pathways influenced by its constituent amino acid, leucine. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, physiology, and drug development.

## Introduction

N-lactoyl-amino acids are pseudodipeptides formed by the covalent linkage of lactic acid and an amino acid.[1] While initially identified in fermented foods, their endogenous production in mammals has opened new avenues of research into metabolic regulation and cellular signaling.[2] **N-Lactoyl-Leucine**, specifically, is synthesized from the branched-chain amino acid leucine and lactate, a key product of glycolysis. The levels of LAAs, including **N-Lactoyl-Leucine**, are dynamically regulated by physiological states such as exercise and have been implicated in various pathological conditions, including metabolic disorders and cancer.[2][3]

## Biosynthesis of N-Lactoyl-Leucine

The primary mechanism for the endogenous synthesis of **N-Lactoyl-Leucine** in mammals is through the enzymatic action of Cytosolic Nonspecific Dipeptidase 2 (CNDP2).[1][4]

## The Role of CNDP2 in Reverse Proteolysis

CNDP2, a metallopeptidase belonging to the M20 family, catalyzes the condensation of lactate and leucine to form **N-Lactoyl-Leucine**.<sup>[4]</sup> This reaction is an example of reverse proteolysis, where the enzyme facilitates the formation of a peptide bond rather than its cleavage.<sup>[1][4]</sup> The synthesis is dependent on the intracellular concentrations of the substrates, lactate and leucine.<sup>[4]</sup>

## Experimental Workflow for CNDP2-Mediated Synthesis

The following diagram illustrates a typical workflow to study the enzymatic synthesis of **N-Lactoyl-Leucine** by CNDP2.

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